molecular formula C8H9ClO3S B2550401 3-(Methoxymethyl)benzene-1-sulfonyl chloride CAS No. 1033865-73-4

3-(Methoxymethyl)benzene-1-sulfonyl chloride

Cat. No.: B2550401
CAS No.: 1033865-73-4
M. Wt: 220.67
InChI Key: GZHZNHHCIDCIOG-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H9ClO3S and its molecular weight is 220.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Electrochemical Oxidation : A study demonstrated the electro-oxidation of catechols in the presence of benzenesulfinic acid, leading to the synthesis of new sulfone derivatives. This process illustrates the utility of 3-(Methoxymethyl)benzene-1-sulfonyl chloride in electro-organic synthesis (Nematollahi & Rahchamani, 2002).

  • Sulfonylation Reactions : The solvent-free sulfonylation of benzene and its derivatives under microwave irradiation showcases another application. This process benefits from the reactivity of sulfonyl chlorides like this compound in synthesizing sulfone compounds efficiently (Marquié et al., 2001).

Catalysis and Polymerization

  • Catalytic Systems for Synthesis : In a study, sulfonic acid functionalized imidazolium salts/FeCl3 were used as catalytic systems for the synthesis of benzimidazoles. This indicates the potential role of sulfonyl chlorides in facilitating catalytic reactions that are essential for synthesizing heterocyclic compounds (Khazaei et al., 2011).

  • Polymer Synthesis : The development of well-defined graft copolymers using methods such as reversible addition–fragmentation chain transfer polymerization and atom transfer radical polymerization involves sulfonyl chlorides as key intermediates. This underscores their importance in the field of polymer science for creating advanced materials (Li et al., 2006).

Environmental and Safety Applications

  • Water Treatment Processes : The reactivity of benzophenone-type UV filters with chlorine and chloramine during water treatment processes highlights a niche application area. Studies on the reactions between these filters and disinfectants can provide insights into the environmental impact and safety of water treatment chemicals (Yang et al., 2018).

Mechanism of Action

While the specific mechanism of action for “3-(Methoxymethyl)benzene-1-sulfonyl chloride” is not mentioned in the search results, sulfonamides in general have a range of pharmacological activities. They can act as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is considered hazardous. It can cause harm if swallowed, severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

3-(methoxymethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-12-6-7-3-2-4-8(5-7)13(9,10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHZNHHCIDCIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033865-73-4
Record name 3-(methoxymethyl)benzene-1-sulfonyl chloride
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